3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Overview
Description
3,7-Dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound known for its unique bicyclic structure. This compound belongs to the class of diazabicyclo compounds, which are characterized by the presence of two nitrogen atoms within a bicyclic framework. The compound’s molecular formula is C33H28N2O3, and it has a molecular weight of 500.58702 .
Preparation Methods
The synthesis of 3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multiple steps. One common method starts with the easily accessible 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This precursor undergoes an amide bond formation reaction using coupling reagents such as HOBt (1-Hydroxybenzotriazole) and DCC (N,N’-Dicyclohexylcarbodiimide) . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
3,7-Dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,7-Dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets through its diazabicyclo framework. The nitrogen atoms within the bicyclic structure can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the modulation of enzyme activities and other molecular processes .
Comparison with Similar Compounds
Similar compounds to 3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one include:
3,7-Ditosyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonane: This compound adopts a chair–chair conformation in the crystalline state, unlike the chair-boat conformation of this compound.
3,7-Di(2-propenyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This compound forms complexes with metal ions, such as copper(II) chloride, and exhibits different coordination properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O3/c36-29(25-13-5-1-6-14-25)34-21-32(27-17-9-3-10-18-27)23-35(30(37)26-15-7-2-8-16-26)24-33(22-34,31(32)38)28-19-11-4-12-20-28/h1-20H,21-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOXGYSCAUHDSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN(CC(C2=O)(CN1C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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